1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid
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Overview
Description
1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C13H16O4 It is a derivative of cyclobutanecarboxylic acid, featuring a methoxyphenoxy group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanecarboxylic acid with 3-methoxyphenol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group may interact with enzymes or receptors, modulating their activity. The cyclobutanecarboxylic acid moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: Similar in structure but with a five-membered ring.
3,3-Dimethoxy-1-methyl-cyclobutanecarboxylic acid: Features additional methoxy groups on the cyclobutane ring.
Uniqueness
1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
1-[(3-methoxyphenoxy)methyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O4/c1-16-10-4-2-5-11(8-10)17-9-13(12(14)15)6-3-7-13/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,15) |
InChI Key |
UAXAGGDXGZQBHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2(CCC2)C(=O)O |
Origin of Product |
United States |
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